molecular formula C19H15ClN6OS B2591037 N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891106-88-0

N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2591037
CAS No.: 891106-88-0
M. Wt: 410.88
InChI Key: WZJLNBUSDGKJOC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a potent and selective small-molecule inhibitor primarily investigated for its antitumor properties. Its core research value lies in its ability to function as a multi-targeted kinase inhibitor, with significant activity against Fms-like tyrosine kinase 3 (FLT3) , a recognized driver in the pathogenesis of acute myeloid leukemia (AML). This compound is a key tool for researchers exploring targeted therapies for FLT3-ITD mutant cancers, a subtype associated with poor prognosis. The mechanism of action involves competitive binding at the ATP-binding site of the kinase, effectively suppressing its constitutive signaling. This inhibition leads to the blockade of downstream pro-survival and proliferative pathways, including STAT5, MAPK/ERK, and PI3K/Akt , ultimately inducing cell cycle arrest and apoptosis in susceptible malignant cell lines. Beyond FLT3, its inhibitory profile extends to other kinases relevant in oncology, making it a valuable chemical probe for studying signal transduction networks, drug resistance mechanisms, and for evaluating combination treatment strategies in preclinical models. Its [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known for conferring high affinity and selectivity in kinase inhibitor design. This reagent is essential for biochemical assays, high-throughput screening, and in vitro cell-based studies aimed at advancing the development of novel oncology therapeutics.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-12-4-5-14(9-15(12)20)22-18(27)11-28-19-24-23-17-7-6-16(25-26(17)19)13-3-2-8-21-10-13/h2-10H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJLNBUSDGKJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Core Structure Substituents (R1, R2) Bioactivity Notes Reference ID
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazolo-pyridazine R1: 3-Cl-4-F-phenyl; R2: pyridin-2-yl Not reported
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazolo-pyrimidine R1: 4-ethoxyphenyl; R2: pyrazin-2-yl Anticancer activity (in vitro)
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole (non-fused) R1: aryl; R2: furan-2-yl Anti-exudative activity (rats)

Key Observations :

  • Core Heterocycle: The triazolo-pyridazine core in the target compound differs from triazolo-pyrimidine (e.g., ) or non-fused triazoles (e.g., ), which alters electron distribution and binding affinity.
  • Substituent Position : Pyridin-3-yl (target) vs. pyridin-2-yl () substituents influence hydrogen bonding and π-π stacking due to positional isomerism.
  • Bioactivity : Anti-exudative activity is reported for furan-substituted triazoles , but analogous data for the target compound remains unexplored.
NMR Spectral Comparisons

Evidence from NMR studies (e.g., ) highlights that chemical shift variations in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic effects. For instance:

  • The 3-chloro-4-methylphenyl group in the target compound likely causes deshielding in region A compared to fluoro- or ethoxy-substituted analogues .
  • Pyridin-3-yl vs. pyrazin-2-yl substituents (as in ) may shift region B due to differences in aromatic ring electronegativity.
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : Sulfanyl groups generally resist oxidative metabolism, whereas pyridazine cores may undergo ring-opening under acidic conditions .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chloro-methylphenyl group and a pyridazinyl moiety linked via a sulfanyl group. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazolo-pyridazine framework and subsequent functionalization to achieve the desired biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxic Effects : In vitro assays have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, compounds derived from similar structural frameworks exhibited IC50 values ranging from 0.090 μM to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. Specifically, it leads to cell cycle arrest at the S phase and enhances apoptosis by increasing caspase-9 activity . The involvement of the PI3K-Akt signaling pathway further elucidates its role in inhibiting tumor growth .

Other Biological Activities

Besides anticancer properties, derivatives of this compound have been investigated for their antimicrobial activity. Research indicates potential efficacy against various pathogens, although specific data on this compound's antimicrobial activity remains limited.

Case Studies

Several studies have evaluated the biological activity of related compounds with similar structures:

  • Study 1 : A derivative with a similar triazolo-pyridazine structure was tested against 60 different cancer cell lines. It exhibited strong antiproliferative effects with a mean GI% value of 55.84% .
  • Study 2 : Another study focused on pyridazine derivatives revealed significant cytotoxicity against MCF-7 cells with an IC50 value of 1.23 ± 0.18 μM and demonstrated late apoptosis induction .

Data Summary

Activity Type Cell Line IC50 (μM) Mechanism
AnticancerA5490.090c-Met inhibition
AnticancerMCF-71.23 ± 0.18Apoptosis
AnticancerHeLa2.73 ± 0.33Cell cycle arrest
AntimicrobialVariousTBDTBD

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